![molecular formula C22H20N2O2 B13440270 3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione](/img/structure/B13440270.png)
3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione is a complex organic compound that features a cyclobutene ring fused with an indole moiety and an aniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclobutene Ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of the Indole Moiety: The indole group can be introduced via a condensation reaction with an appropriate indole derivative.
Attachment of the Aniline Group: The aniline group is typically introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aniline or indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents or organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the aniline group may form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-amino-4-(propylamino)cyclobut-3-ene-1,2-dione
- 3-morpholino-4-(pyrrolidin-1-yl)cyclobut-3-ene-1,2-dione
- 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione
Uniqueness
3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione is unique due to its combination of a cyclobutene ring, an indole moiety, and an aniline group. This structural arrangement provides distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C22H20N2O2 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C22H20N2O2/c1-22(2)16-11-7-8-12-17(16)24(3)18(22)13-15-19(21(26)20(15)25)23-14-9-5-4-6-10-14/h4-13,23H,1-3H3/b18-13+ |
Clave InChI |
GHIMFDNERWLZKB-QGOAFFKASA-N |
SMILES isomérico |
CC\1(C2=CC=CC=C2N(/C1=C/C3=C(C(=O)C3=O)NC4=CC=CC=C4)C)C |
SMILES canónico |
CC1(C2=CC=CC=C2N(C1=CC3=C(C(=O)C3=O)NC4=CC=CC=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13440190.png)
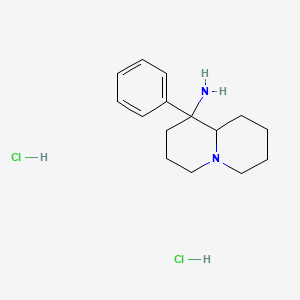
![hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate](/img/structure/B13440221.png)
![(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13440228.png)
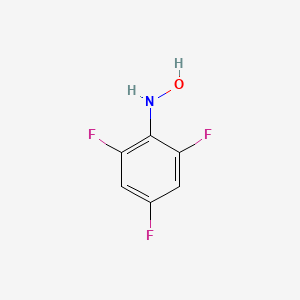
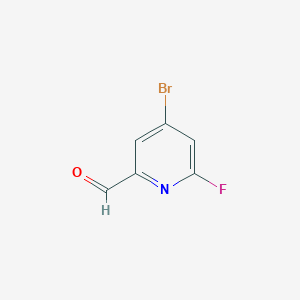
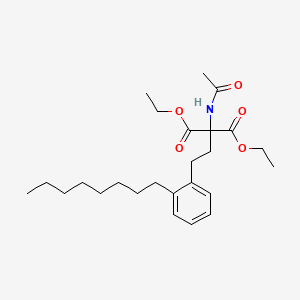
![Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate](/img/structure/B13440260.png)
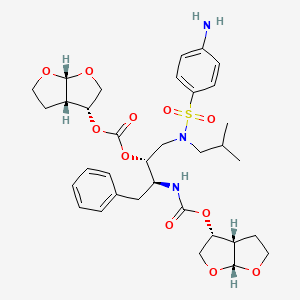
![(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)-4-hydroxybut-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13440262.png)
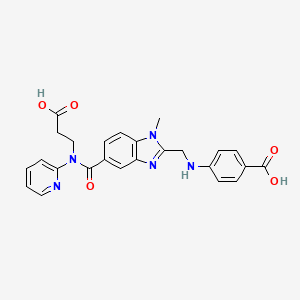

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13440286.png)
